2,2-difluoro-N-methyl-1,3-dioxaindan-5-amine hydrochloride
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Overview
Description
2,2-difluoro-N-methyl-1,3-dioxaindan-5-amine hydrochloride is a chemical compound with the molecular formula C9H11F2NO2·HCl It is known for its unique structure, which includes a difluorinated dioxane ring and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-N-methyl-1,3-dioxaindan-5-amine hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the 2,2-difluoro-1,3-dioxane ring, followed by the introduction of the methylamine group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-N-methyl-1,3-dioxaindan-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated dioxane derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2,2-difluoro-N-methyl-1,3-dioxaindan-5-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-difluoro-N-methyl-1,3-dioxaindan-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The difluorinated dioxane ring and methylamine group play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,2-difluoro-N-methyl-1,3-dioxaindan-5-amine hydrochloride include:
- 2,2-difluoro-1,3-dioxane derivatives
- N-methyl-1,3-dioxane amines
- Difluorinated benzodioxoles
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a difluorinated dioxane ring and a methylamine group. This structural feature imparts specific chemical and biological properties that make it valuable for various applications.
Properties
Molecular Formula |
C8H8ClF2NO2 |
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Molecular Weight |
223.60 g/mol |
IUPAC Name |
2,2-difluoro-N-methyl-1,3-benzodioxol-5-amine;hydrochloride |
InChI |
InChI=1S/C8H7F2NO2.ClH/c1-11-5-2-3-6-7(4-5)13-8(9,10)12-6;/h2-4,11H,1H3;1H |
InChI Key |
UYOJKFNMMNRKIV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C(C=C1)OC(O2)(F)F.Cl |
Origin of Product |
United States |
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